N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)BUTANAMIDE
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Overview
Description
N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)BUTANAMIDE is a compound that features a naphthoimidazole moiety linked to a phenyl group, which is further connected to a butanamide chain. This compound is part of a broader class of imidazole derivatives known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)BUTANAMIDE typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through cyclization reactions involving naphthalene derivatives and suitable amines. The phenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the butanamide chain is attached through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the imidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The imidazole moiety can bind to enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1H-Naphtho[2,3-d]imidazole: A core structure similar to the imidazole moiety in N-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)BUTANAMIDE.
Phenylbutanamide: Shares the butanamide chain but lacks the imidazole and naphthalene rings.
Naphthoquinone derivatives: Structurally related compounds with similar biological activities.
Uniqueness
This compound is unique due to its combination of a naphthoimidazole moiety with a phenylbutanamide chain. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[4-(1H-benzo[f]benzimidazol-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-2-5-20(25)22-17-10-8-14(9-11-17)21-23-18-12-15-6-3-4-7-16(15)13-19(18)24-21/h3-4,6-13H,2,5H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRIPJLELQJYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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